Lys-kallidin

B1 bradykinin receptor GPCR binding selectivity kinin pharmacology

Lys-kallidin (kallidin, Lys-bradykinin, [Lys⁰]-BK) is an endogenous decapeptide (CAS 342-10-9; MW 1188.39 Da; sequence KRPPGFSPFR) of the kallikrein-kinin system, generated from low-molecular-weight kininogen by tissue kallikrein. It belongs to the kinin peptide family alongside bradykinin (BK, nonapeptide) and Met-Lys-bradykinin (MLBK, undecapeptide).

Molecular Formula C62H97N19O13
Molecular Weight 1316.6 g/mol
Cat. No. B10822732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-kallidin
Molecular FormulaC62H97N19O13
Molecular Weight1316.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C62H97N19O13/c63-27-9-7-20-40(65)51(84)74-41(21-8-10-28-64)52(85)75-42(22-11-29-70-61(66)67)57(90)81-33-15-26-49(81)59(92)80-32-13-24-47(80)55(88)72-36-50(83)73-44(34-38-16-3-1-4-17-38)53(86)78-46(37-82)58(91)79-31-14-25-48(79)56(89)77-45(35-39-18-5-2-6-19-39)54(87)76-43(60(93)94)23-12-30-71-62(68)69/h1-6,16-19,40-49,82H,7-15,20-37,63-65H2,(H,72,88)(H,73,83)(H,74,84)(H,75,85)(H,76,87)(H,77,89)(H,78,86)(H,93,94)(H4,66,67,70)(H4,68,69,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
InChIKeyPLJGSWAPCHRWMD-CUZNLEPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-Kallidin (Kallidin) Procurement Guide: What Differentiates This Decapeptide Kinin from Generic Bradykinin Analogs


Lys-kallidin (kallidin, Lys-bradykinin, [Lys⁰]-BK) is an endogenous decapeptide (CAS 342-10-9; MW 1188.39 Da; sequence KRPPGFSPFR) of the kallikrein-kinin system, generated from low-molecular-weight kininogen by tissue kallikrein [1]. It belongs to the kinin peptide family alongside bradykinin (BK, nonapeptide) and Met-Lys-bradykinin (MLBK, undecapeptide). Unlike bradykinin, which is essentially B2 receptor-selective, kallidin functions as a dual B1/B2 receptor agonist, binding human B2 receptors with IC₅₀ = 0.63 nM and human B1 receptors with Ki = 3.23 nM . This dual-receptor profile, conferred by the N-terminal lysine residue absent in bradykinin, creates a distinct pharmacological footprint that cannot be replicated by simple substitution of bradykinin in experimental or industrial workflows [2].

Why Bradykinin Cannot Substitute for Lys-Kallidin in Receptor-Profiling and Tissue-Specific Assays


Bradykinin and Lys-kallidin differ by a single N-terminal lysine residue, yet this structural increment produces qualitatively distinct pharmacology at three levels: receptor engagement, enzymatic inactivation, and in vivo potency. Bradykinin is a B2-selective agonist that shows negligible affinity for the human B1 receptor (Ki > 10,000 nM), whereas kallidin binds and activates both B1 and B2 subtypes . In human cardiac tissue, kallidin is degraded predominantly by aminopeptidase M–like activity (converting it to bradykinin), while bradykinin itself is inactivated by neutral endopeptidase (NEP, ~80–90% of degradation) [1]. In vivo, kallidin is approximately twice as potent as bradykinin as a hypotensive agent, and in vascular permeability assays the rank order of potency differs across species and tissue beds [2]. These orthogonal differences mean that substituting bradykinin for kallidin in any experiment involving B1 receptor signaling, tissue-specific kinin metabolism, or in vivo hemodynamics will produce quantitatively and qualitatively divergent results.

Lys-Kallidin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Bradykinin and Related Kinins


B1 Receptor Affinity: Kallidin Binds Human B1 Receptors Whereas Bradykinin Shows Negligible Affinity

Kallidin (Lys-BK) binds the human B1 bradykinin receptor with Ki values of 2.54–3.23 nM, while bradykinin (BK) exhibits no measurable binding to the human B1 receptor (Ki > 10,000 nM) [1]. This represents a >3,000-fold difference in B1 receptor affinity driven entirely by the N-terminal lysine residue present in kallidin but absent in bradykinin. The requirement of the N-terminal Lys for high-affinity B1 binding was mechanistically confirmed using B1/B2 receptor chimeras: substitution of B1 extracellular domain IV into the B2 receptor dramatically reduced BK affinity while leaving Lys-BK affinity unaltered [2]. In the rabbit B1 receptor, the rank order of potency further demonstrates that kallidin competes far more effectively for [³H]des-Arg¹⁰,Leu⁹-kallidin binding than bradykinin: [des-Arg¹⁰]kallidin = [des-Arg¹⁰,Leu⁹]kallidin > [des-Arg⁹]bradykinin = kallidin ≫ bradykinin [3].

B1 bradykinin receptor GPCR binding selectivity kinin pharmacology

In Vivo Vasodepressor Potency: Kallidin Is 2- to 6-Fold More Potent Than Bradykinin in Reducing Blood Pressure

In the dog autoperfused hindquarters preparation, kallidin produced greater vasodilation than bradykinin at equivalent doses [1]. Quantitative potency comparisons in anesthetized rabbit blood pressure assays demonstrated that highly purified kallidin lowered blood pressure approximately 6-fold more potently than bradykinin [2]. More conservatively, Tocris Bioscience technical documentation states that Lys-BK is 'twice as potent as bradykinin in vivo' as a hypotensive agent that reduces peripheral vascular resistance . The 1965 McCarthy et al. study also determined that the half-life of bradykinin in extracorporeal blood was 0.27 ± 0.013 min, while kallidin half-life increased from 0.32 to 0.48 min at higher concentrations, suggesting differential degradation kinetics that may contribute to the potency difference [1]. In the rat paw edema and skin vascular permeability model, the rank order was: σ-cyclo-(Lys¹-Gly⁶)-BK = σ-cyclo-kallidin ≫ BK > kallidin = methionyl-lysyl-BK ≫ des-Arg⁹-BK, demonstrating that the potency hierarchy is model-dependent and that kallidin's in vivo profile cannot be extrapolated from bradykinin data [3].

vasodilation hypotensive agent in vivo hemodynamics cardiovascular pharmacology

Cardiac Tissue Degradation Pathway Divergence: Kallidin Is Processed by Aminopeptidase M Whereas Bradykinin Is Inactivated by Neutral Endopeptidase

In human left ventricular cardiac membranes, the degradation pathways of kallidin (KD) and bradykinin (BK) are enzymatically distinct. Kallidin is predominantly converted to bradykinin by an aminopeptidase M–like activity, whereas bradykinin is inactivated to BK-(1-7) primarily (80–90%) by neutral endopeptidase (NEP), with angiotensin-converting enzyme (ACE) playing only a minor role [1]. In isolated perfused rat hearts, the relative contributions to kallidin degradation were: aminopeptidase M (APM) = 44%, ACE = 35%, and NEP = 7%, with no detectable carboxypeptidase N involvement [2]. This enzymatic divergence has direct pharmacological consequences: NEP inhibition elevates local bradykinin concentrations in the heart, whereas APM inhibition would be required to preserve kallidin levels. Furthermore, in human serum, the C-terminal Arg of bradykinin is removed approximately five times faster than accounted for by carboxypeptidase N activity alone, indicating that the primary ACE substrate in serum is des-Arg⁹-bradykinin rather than intact bradykinin—a metabolic route that differs for kallidin due to its distinct N-terminal processing [3].

kinin metabolism cardioprotection aminopeptidase M neutral endopeptidase ACE inhibitor pharmacology

Dual B1/B2 Receptor Functional Potency vs. Bradykinin B2 Selectivity: Recombinant Human Receptor Data

In CHO cells stably expressing recombinant human bradykinin receptors, the functional agonist profile measured by intracellular Ca²⁺ responses reveals a clear division of labor: bradykinin (BK) is the most potent B2 agonist (EC₅₀ = 2.0 nM) but is inactive at B1 receptors, while the B1 receptor is activated most potently by des-Arg⁹-bradykinin (EC₅₀ = 7.9 nM) and des-Arg¹⁰-kallidin (EC₅₀ = 8.6 nM) [1]. Kallidin itself activates both receptor subtypes: at B2 receptors with an IC₅₀ of 0.63 nM (comparable to bradykinin), and at B1 receptors with a Ki of 3.23 nM [2]. In isolated guinea pig smooth muscle, the contractile EC₅₀ for [Lys]bradykinin (kallidin) was 29 ± 8 nM, approximately 4.4-fold more potent than the biotinylated analog BLBK (EC₅₀ = 129 ± 14 nM) [3]. In the rat ileum longitudinal smooth muscle B1 receptor bioassay, the rank order of potency (pD₂ values at 5 h) was: [des-Arg⁹]-BK (8.27 ± 0.11) ≥ [des-Arg¹⁰]-kallidin (7.67 ± 0.24) > bradykinin (6.69 ± 0.25), with bradykinin being approximately 38-fold less potent than des-Arg⁹-BK at this B1-mediated response [4].

recombinant GPCR assay calcium flux FLIPR B1/B2 selectivity CHO cells

Metabolic Interconversion: Kallidin Serves as a Bradykinin Pro-Drug via Aminopeptidase Processing While Retaining Independent B1 Activity

Kallidin is unique among endogenous kinins in functioning as both a direct dual-receptor agonist and a metabolic precursor to bradykinin. In human cardiac membranes, kallidin was 'mostly converted into BK by the aminopeptidase M–like activity' [1]. This conversion means that kallidin administration simultaneously delivers: (a) immediate B1/B2 dual agonism from the parent decapeptide, and (b) sustained B2-selective agonism from the bradykinin generated by aminopeptidase processing. By contrast, bradykinin cannot generate kallidin or any B1-active species except via carboxypeptidase-mediated C-terminal Arg removal to yield des-Arg⁹-BK (a weak B1 agonist with Ki > 10,000-fold weaker than Lys-des-Arg⁹-BK at B1). The B1-selective metabolite of kallidin, des-Arg¹⁰-kallidin (Lys-des-Arg⁹-BK), binds human B1 receptors with Ki = 0.12 nM and is 16-fold more potent than des-Arg⁹-BK in vivo [2]. In the rabbit B1 receptor system, [des-Arg¹⁰]kallidin and [des-Arg¹⁰,Leu⁹]kallidin display approximately 100-fold higher affinity than the corresponding bradykinin-derived analogs [des-Arg⁹]bradykinin and [des-Arg⁹,Leu⁸]bradykinin, a difference attributed entirely to the N-terminal lysine [3].

pro-drug kinetics aminopeptidase conversion bifunctional ligand kinin metabolism

Lys-Kallidin Optimal Procurement Scenarios: When the Decapeptide Is the Scientifically Mandated Choice


Dual B1/B2 Bradykinin Receptor Profiling in GPCR Screening Cascades

When a screening campaign requires a single reference agonist capable of activating both human B1 and B2 bradykinin receptors, kallidin is the only endogenous ligand that fits this requirement. Bradykinin is functionally silent at B1 (Ki > 10,000 nM), while des-Arg¹⁰-kallidin and des-Arg⁹-BK are B1-selective with negligible B2 activity. Kallidin's dual-receptor binding profile (B2 IC₅₀ = 0.63 nM; B1 Ki = 3.23 nM) enables a unified agonist challenge in multiplexed B1/B2 assays, reducing well-to-well variability and the number of reference compounds required [1].

Human Cardiac Tissue Kinin Metabolism Studies Involving ACE-Independent Pathways

For ex vivo or in vitro studies using human cardiac membranes to investigate kinin degradation, kallidin is the compound of choice because its metabolic fate is fundamentally different from bradykinin. Kallidin is processed by aminopeptidase M to yield bradykinin, which is then inactivated by NEP (80–90%). In contrast, direct application of bradykinin bypasses the aminopeptidase step and is primarily inactivated by NEP. Studies of ACE inhibitor mechanisms, NEP inhibitor cardioprotection, or dual vasopeptidase inhibition require kallidin as substrate to capture the full two-step degradation cascade [2][3].

In Vivo Hemodynamic and Inflammation Models Requiring Endogenous-Agonist Fidelity

In animal models of acute inflammation, vascular permeability, or blood pressure regulation where the goal is to recapitulate endogenous tissue kallikrein-kinin system signaling, kallidin—not bradykinin—is the physiologically appropriate agonist. Tissue kallikrein generates kallidin (not bradykinin) from low-molecular-weight kininogen. Kallidin demonstrates 2- to 6-fold greater hypotensive potency than bradykinin in vivo, and its vascular permeability rank order differs across species (kallidin > Met-Lys-BK > BK in guinea pig and rabbit skin) [4][5]. Using bradykinin in these models will systematically underestimate endogenous kinin-mediated effects.

B1 Receptor-Mediated Chronic Inflammation and Pain Signaling Research

The B1 bradykinin receptor is minimally expressed under normal conditions but is strongly upregulated during tissue injury and inflammation. Kallidin serves as the preferred precursor for generating the potent B1-selective agonist Lys-des-Arg⁹-BK (Ki = 0.12 nM at human B1), which is 16-fold more potent than the bradykinin-derived B1 agonist des-Arg⁹-BK in vivo. In experimental designs examining the transition from acute (B2-mediated) to chronic (B1-mediated) inflammatory signaling, kallidin is the mandatory starting ligand because it is the only endogenous kinin that can feed both receptor pathways through sequential enzymatic processing [6].

Quote Request

Request a Quote for Lys-kallidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.